molecular formula C15H15ClN2O2 B14153290 1H-Indazole-3-acetic acid, 4,5,6,7-tetrahydro-1-(p-chlorophenyl)- CAS No. 21484-55-9

1H-Indazole-3-acetic acid, 4,5,6,7-tetrahydro-1-(p-chlorophenyl)-

Cat. No.: B14153290
CAS No.: 21484-55-9
M. Wt: 290.74 g/mol
InChI Key: YVTNFQHZTOHJQS-UHFFFAOYSA-N
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Description

1H-Indazole-3-acetic acid, 4,5,6,7-tetrahydro-1-(p-chlorophenyl)- is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science

Preparation Methods

The synthesis of 1H-Indazole-3-acetic acid, 4,5,6,7-tetrahydro-1-(p-chlorophenyl)- can be achieved through several synthetic routes. The reaction typically requires methanesulfonic acid as a catalyst and is carried out under reflux conditions in methanol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1H-Indazole-3-acetic acid, 4,5,6,7-tetrahydro-1-(p-chlorophenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1H-Indazole-3-acetic acid, 4,5,6,7-tetrahydro-1-(p-chlorophenyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indazole-3-acetic acid, 4,5,6,7-tetrahydro-1-(p-chlorophenyl)- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase-2 (COX-2) enzyme, resulting in anti-inflammatory activity . The compound’s structure allows it to bind to these targets effectively, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

1H-Indazole-3-acetic acid, 4,5,6,7-tetrahydro-1-(p-chlorophenyl)- can be compared with other indazole derivatives such as:

The uniqueness of 1H-Indazole-3-acetic acid, 4,5,6,7-tetrahydro-1-(p-chlorophenyl)- lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

21484-55-9

Molecular Formula

C15H15ClN2O2

Molecular Weight

290.74 g/mol

IUPAC Name

2-[1-(4-chlorophenyl)-4,5,6,7-tetrahydroindazol-3-yl]acetic acid

InChI

InChI=1S/C15H15ClN2O2/c16-10-5-7-11(8-6-10)18-14-4-2-1-3-12(14)13(17-18)9-15(19)20/h5-8H,1-4,9H2,(H,19,20)

InChI Key

YVTNFQHZTOHJQS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NN2C3=CC=C(C=C3)Cl)CC(=O)O

Origin of Product

United States

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